

cyclohexanehexone computational vs experimental results

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Compound Focus: Cyclohexanehexone

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Cyclohexanehexone in Energy Storage: An Overview

Cyclohexanehexone (C_6O_6) is an organic compound with a unique structure consisting of a cyclohexane ring where all six hydrogen atoms are replaced by carbonyl ($C=O$) groups [1]. This structure makes it a subject of significant interest in electrochemistry.

- **Theoretical Promise:** As a perfect hexa-ketone, C_6O_6 offers the maximum possible number of electroactive carbonyl sites, predicting a high specific capacity through multi-electron redox reactions [2] [3].
- **Historical and Practical Challenges:** For a long time, the C_6O_6 molecule was considered highly unstable and elusive. Many commercial reagents labeled as "**cyclohexanehexone**" are actually its stable hydrate form, dodecahydroxycyclohexane dihydrate ($C_6(OH)_{12} \cdot 2H_2O$) [1] [4] [5]. Its practical use in batteries has been hampered by high solubility in common electrolytes and low intrinsic electronic conductivity [2]. Recent advances in synthesis and material engineering have begun to overcome these barriers, allowing for direct experimental investigation [4] [5] [2].

Computational Predictions vs. Experimental Results

The table below summarizes key performance metrics, comparing predictions from computational studies with results from recent experiments.

| Performance Metric | Computational Prediction & Rationale | Experimental Results & Conditions |
|--------------------|--------------------------------------|-----------------------------------|
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| **Specific Capacity** | **902 mAh g⁻¹ (Cathode)**: Based on a six-lithium-ion storage mechanism (theoretical six-electron redox) [3].

~**1400 mAh g⁻¹ (Anode)**: Suggests a total eight-electron redox process is possible [2]. | **902 mAh g⁻¹**: Achieved as a cathode at 20 mA g⁻¹, confirming the six-electron reaction [3].

1404 mAh g⁻¹: Achieved as an anode at 200 mA g⁻¹, confirming the eight-electron process [2]. | | **Redox Mechanism** | **Cathode**: Lithiation of C=O bonds to enolates (Li₆C₆O₆) [3].

Anode: Initial formation of Li₆C₆O₆, followed by a further two-electron pseudocapacitive step to form Li₈C₆O₆ dimers [2]. | Spectroscopy (Raman, IR) confirmed the C=O groups are electrochemically active. The eight-electron anode process was validated experimentally and with DFT [2] [3]. | | **Cycling Stability** | Not explicitly predicted, but solubility in electrolytes was a known major challenge. | **Cathode**: 82% capacity retention after 100 cycles at 50 mA g⁻¹ (using an ionic liquid electrolyte to limit solubility) [3].

Anode: 814 mAh g⁻¹ after 700 cycles at a high rate of 5.0 A g⁻¹ (achieved via a composite architecture) [2]. | | **Rate Capability** | High-rate capability suggested by the theoretical possibility of fast pseudocapacitive reactions [2]. | Excellent high-rate performance demonstrated in anodes, attributed to a composite design that enhances conductivity and utilizes pseudocapacitance [2]. |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies used in the cited research.

Material Synthesis and Characterization

- **Synthesis of C₆O₆**: The foundational step involves the **dehydration of C₆(OH)₁₂·2H₂O** [4] [5]. This process is highly sensitive and requires stringent **ambient condition control**.
- **Material Characterization**: The successful synthesis of C₆O₆, as opposed to its hydrate, was confirmed using a **home-built electrospray ionization mass spectrometry (ESI-MS) setup**

operated inside a glovebox [4] [5]. Tandem MS (MS^n) analysis showed consecutive losses of CO molecules, definitively confirming the C_6O_6 structure [4] [5].

Electrode Engineering and Cell Assembly

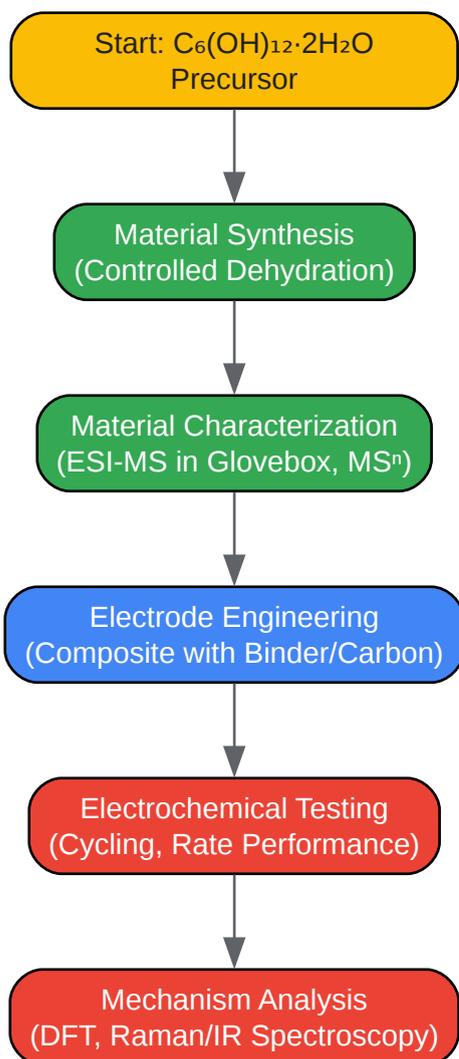
- **Challenge:** Overcoming C_6O_6 's high solubility and poor conductivity.
- **Cathode Approach:** Using a **high-polarity ionic liquid electrolyte** to significantly reduce the material's dissolution [3].
- **Anode Approach:** Constructing an insoluble and highly conductive network. This was achieved by creating a **composite architecture of C_6O_6 , a polymeric binder, and conductive carbon** [2]. This design mitigates dissolution and facilitates electron transport and ion access.

Electrochemical and Spectroscopic Testing

- **Cell Testing:** Standard **coin-type cell assembly** with lithium metal as the counter/reference electrode is used. Testing includes galvanostatic discharge/charge cycling at various current densities to measure capacity and cycle life [2] [3].
- **Mechanism Verification:** The redox mechanism is probed using a combination of:
 - **First-principles calculations (DFT)** to model structures and reaction pathways [2] [3].
 - **Vibrational spectroscopy (Raman and IR)** to experimentally observe the changes in carbonyl bonds during the lithiation/delithiation process [2] [3].

Experimental Workflow for C_6O_6 -Based Electrodes

For a visual summary, the following diagram illustrates the key stages involved in the development and testing of a C_6O_6 -based electrode for lithium batteries.



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Interpretation and Research Implications

The data shows a strong correlation between computational models and experimental outcomes for C₆O₆'s core reaction mechanism and capacity. The key to bridging the gap between theoretical promise and practical performance lies in **advanced material engineering** that addresses intrinsic drawbacks like solubility.

For your work as a researcher, this suggests:

- **Computational studies** are highly reliable for predicting the electrochemical activity and maximum theoretical capacity of novel organic molecules.

- The primary focus of experimental development should be on designing **composite materials and stable electrolyte systems** to translate this inherent capacity into a stable, high-performance device.

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